molecular formula C23H19ClN2O6 B6497992 [5-(3,4-dimethoxyphenyl)-1,2-oxazol-3-yl]methyl 3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carboxylate CAS No. 953009-15-9

[5-(3,4-dimethoxyphenyl)-1,2-oxazol-3-yl]methyl 3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carboxylate

Cat. No.: B6497992
CAS No.: 953009-15-9
M. Wt: 454.9 g/mol
InChI Key: AOPBIVLQNMHVEM-UHFFFAOYSA-N
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Description

The compound [5-(3,4-dimethoxyphenyl)-1,2-oxazol-3-yl]methyl 3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carboxylate features a bifunctional oxazole scaffold. The core structure comprises two 1,2-oxazole rings:

  • Ring B: Substituted at position 3 with a 2-chlorophenyl group (electron-withdrawing) and a methyl group at position 5, contributing steric bulk and lipophilicity. The ester linkage between the two oxazole rings adds conformational flexibility.

Properties

IUPAC Name

[5-(3,4-dimethoxyphenyl)-1,2-oxazol-3-yl]methyl 3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19ClN2O6/c1-13-21(22(26-31-13)16-6-4-5-7-17(16)24)23(27)30-12-15-11-19(32-25-15)14-8-9-18(28-2)20(10-14)29-3/h4-11H,12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOPBIVLQNMHVEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C2=CC=CC=C2Cl)C(=O)OCC3=NOC(=C3)C4=CC(=C(C=C4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19ClN2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

454.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features and Substituent Effects

Compound Name/ID Core Rings Key Substituents Functional Groups Notable Properties
Target Compound Two 1,2-oxazole rings 3,4-Dimethoxyphenyl (Ring A); 2-chlorophenyl, methyl (Ring B) Ester linkage High electron density (methoxy), moderate lipophilicity
5-{[5-(4-Chlorophenyl)-1,2,4-oxadiazol-3-yl]methyl}-N-[(4-methoxyphenyl)methyl]-4,5-dihydro-1,2-oxazole-3-carboxamide 1,2-oxazole + 1,2,4-oxadiazole 4-Chlorophenyl (oxadiazole); 4-methoxybenzyl (oxazole) Carboxamide linkage Dihydro-oxazole reduces aromaticity, increasing flexibility
3-(3,4-Dichlorophenyl)-5-(1H-indol-5-yl)-1,2,4-oxadiazole 1,2,4-oxadiazole 3,4-Dichlorophenyl (electron-withdrawing); indole (electron-rich) N/A High lipophilicity, potential π-π interactions
3-(2-Chlorophenyl)-5-methyl-N-[2-(4-sulfamoylphenyl)ethyl]-1,2-oxazole-4-carboxamide 1,2-oxazole 2-Chlorophenyl, methyl (oxazole); sulfamoylphenethyl (carboxamide) Carboxamide linkage Enhanced solubility (sulfonamide group)
5-[1-(5-Chloro-2,4-dimethoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-3-(4-methoxyphenyl)-1,2,4-oxadiazole 1,2,4-oxadiazole + triazole Chloro, dimethoxyphenyl (triazole); 4-methoxyphenyl (oxadiazole) Triazole-oxadiazole hybrid High structural complexity, potential for H-bonding

Electronic and Solubility Profiles

  • Electron-Donating vs. The 2-chlorophenyl group (Ring B) introduces moderate electron withdrawal, balancing lipophilicity and reactivity.
  • Solubility :

    • Carboxamide-linked analogs () exhibit improved aqueous solubility due to polar groups (e.g., sulfamoyl, methoxybenzyl) compared to the ester-linked target compound .

Crystallographic Insights

  • While crystallographic data for the target compound are absent in the evidence, SHELXL () and WinGX () are widely used for refining similar small-molecule structures. Substituent positioning (e.g., methoxy vs. chloro groups) likely influences crystal packing and stability .

Key Research Findings and Implications

  • Bioactivity Potential: The 2-chlorophenyl group (common in and the target compound) is associated with enhanced binding to hydrophobic pockets in enzyme targets, while methoxy groups may improve pharmacokinetic profiles .
  • Metabolic Stability : The target’s ester group may confer lower metabolic stability compared to carboxamide derivatives (), which resist esterase-mediated hydrolysis .

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